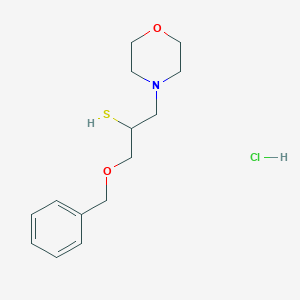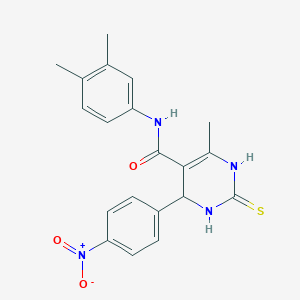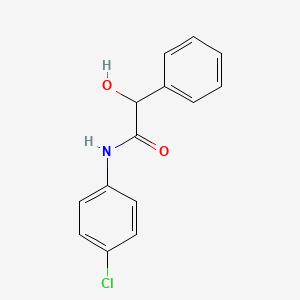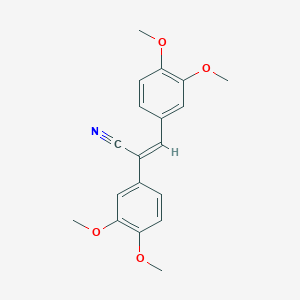
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, also known as BmP, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been found to have various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of different biological systems.
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is thought to involve the interaction of the thiol group with various proteins and enzymes in the body. This interaction can lead to changes in protein structure and function, ultimately leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been found to have a range of biochemical and physiological effects, including the modulation of ion channel function, the regulation of neurotransmitter release, and the inhibition of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a useful tool for studying the mechanisms of various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride in laboratory experiments is its ability to selectively target thiol-containing proteins and enzymes, allowing researchers to investigate the role of these molecules in different biological processes. However, one limitation of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, including the investigation of its potential therapeutic applications in the treatment of various diseases and disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride and its effects on different biological systems. Finally, the development of new derivatives of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride may lead to the discovery of even more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride involves the reaction of 1-(benzyloxy)-3-chloropropane with morpholine and sodium hydrosulfide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product, 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been used in a wide range of scientific research applications, including the study of neurotransmitter release, ion channel function, and the regulation of gene expression. It has also been used to investigate the role of thiol-containing compounds in cellular signaling pathways and to study the effects of oxidative stress on cellular function.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c18-14(10-15-6-8-16-9-7-15)12-17-11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRRWSGLOBBCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=CC=C2)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)


![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)

![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)
